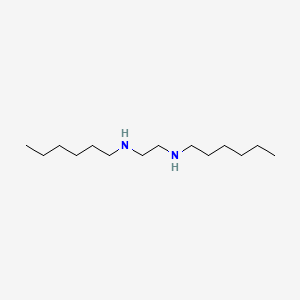

N,N'-Di-N-hexyl ethylenediamine

Description

N,N'-Di-N-hexyl ethylenediamine is a symmetrically substituted ethylenediamine derivative with two hexyl groups attached to the nitrogen atoms of the ethylenediamine backbone (H2N–CH2–CH2–NH2). This substitution imparts lipophilic properties, making the compound suitable for applications requiring solubility in nonpolar media. For instance, ethylenediamine derivatives with longer alkyl chains (e.g., octadecyl or hexadecyl) are utilized as antioxidants in biodiesel , while smaller alkyl-substituted analogs serve as catalysts or chelators .

Properties

IUPAC Name |

N,N'-dihexylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUPOEDTGSOKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCNCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Di-N-hexyl ethylenediamine can be synthesized through the reaction of ethylenediamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amine groups, allowing them to react with the hexyl halides to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Di-N-hexyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-N-hexyl ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and strong bases are typically employed.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

Chemistry: N,N’-Di-N-hexyl ethylenediamine is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also studied for its potential antimicrobial and antifungal properties .

Medicine: N,N’-Di-N-hexyl ethylenediamine derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of N,N’-Di-N-hexyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The hexyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethylenediamine derivatives vary widely based on substituents attached to the nitrogen atoms. Key structural and functional comparisons are summarized below:

Functional Comparisons

Metal Chelation Capacity TPEN and TQEN: These derivatives exhibit strong Zn²⁺ and Fe³⁺ chelation due to pyridyl/quinoline donors, making them useful in biological studies (e.g., apoptosis induction) . In contrast, this compound lacks polar donor groups, limiting its metal-binding utility but enhancing compatibility with hydrophobic matrices. ITCBE and Aminobenzyl-EDTA: Ethylenediamine-based chelators with EDTA-like structures show high affinity for Cu²⁺ and Cd²⁺, enabling applications in immunoassays for heavy metal detection .

Biological Activity

- Hydroxybenzyl Derivatives : N,N'-Bis(2-hydroxybenzyl) ethylenediamine derivatives induce cancer cell death via MMP disruption and ROS generation, with IC50 values ~50 µM in lung and prostate cancer models .

- TPEN : Acts as a pro-apoptotic agent by depleting intracellular zinc, triggering ERK pathway inhibition and ROS accumulation in cardiomyocytes .

Material Science Applications

- Antioxidants in Biodiesel : Stearic and palmitic acid derivatives of ethylenediamine (e.g., stearic dhben) reduce oxidation in biodiesel, lowering peroxide values by 20–30% compared to controls .

- Carbon Dot Synthesis : Ethylenediamine serves as a nitrogen dopant in carbon dots (CDs), enhancing fluorescence for Fe³⁺ detection in biological samples .

Biological Activity

N,N'-Di-N-hexyl ethylenediamine (DHE) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of DHE, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DHE is classified as an aliphatic diamine with the following chemical structure:

- Chemical Formula : C₁₂H₂₅N₂

- Molecular Weight : 199.35 g/mol

- CAS Number : 57413-98-6

The presence of two hexyl groups enhances the lipophilicity of DHE, allowing it to interact effectively with biological membranes and cellular targets.

DHE's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hexyl substituents increase its affinity for lipid environments, facilitating cellular penetration. Once inside the cell, DHE can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition : DHE has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can act on various receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that DHE exhibits antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.50 mM |

| Escherichia coli | 0.75 mM |

| Pseudomonas aeruginosa | 1.00 mM |

These findings suggest that DHE could be a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

DHE has also been investigated for its cytotoxicity against cancer cell lines. In vitro studies have shown that it can induce apoptosis in specific cancer cells by disrupting cellular signaling pathways.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

The cytotoxic effects are thought to be mediated through oxidative stress and modulation of apoptotic pathways .

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of DHE against various pathogens, highlighting its potential as a broad-spectrum antimicrobial agent. The study reported significant inhibition zones against tested bacteria, particularly S. aureus and E. coli.

- Cytotoxicity in Cancer Research

Comparative Analysis with Related Compounds

DHE's biological activity can be compared with other ethylenediamine derivatives:

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| N,N'-Di-N-butyl ethylenediamine | Moderate | Low |

| N,N'-Di-N-octyl ethylenediamine | High | Moderate |

| N,N'-Di-N-decyl ethylenediamine | Low | High |

DHE's unique balance between hydrophilicity and lipophilicity enhances its versatility in biological applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.